N-(4-EThenylphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC13694879
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2S |
|---|---|
| Molecular Weight | 197.26 g/mol |
| IUPAC Name | N-(4-ethenylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h3-7,10H,1H2,2H3 |
| Standard InChI Key | QNUQHPBJAMOBIU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C=C |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C=C |
Introduction
Chemical and Structural Properties
N-(4-Ethenylphenyl)methanesulfonamide belongs to the sulfonamide family, characterized by the functional group R-SO₂-NR₂. Its molecular structure comprises a methanesulfonamide group (-SO₂-NH₂) linked to a para-substituted ethenylbenzene ring. The ethenyl group (C=C) at the para position introduces potential reactivity for polymerization or further functionalization.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.26 g/mol |
| IUPAC Name | N-(4-ethenylphenyl)methanesulfonamide |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C=C |
| InChI Key | QNUQHPBJAMOBIU-UHFFFAOYSA-N |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished. The ethenyl group’s sp² hybridization suggests potential conjugation with the aromatic ring, which may influence electronic properties and reactivity.
Synthesis and Preparation
The synthesis of N-(4-Ethenylphenyl)methanesulfonamide typically involves a two-step process:
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Preparation of 4-Ethenylphenylamine:
The precursor 4-ethenylphenylamine is synthesized via reduction of 4-nitrostyrene followed by separation and purification. -
Sulfonamide Formation:
Reacting 4-ethenylphenylamine with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine or pyridine, under anhydrous conditions:The reaction proceeds at room temperature, with yields exceeding 70% after purification by recrystallization or column chromatography.
Alternative methodologies from related sulfonamide syntheses, such as those described in US3574740A, involve nitroalkane solvents (e.g., nitroethane) to facilitate reactions between amines and methanesulfonyl chloride . For example, dimethylamine reacts with MsCl in nitroethane at 50–70°C, followed by filtration to remove amine hydrochloride byproducts . While this patent focuses on simpler sulfonamides, its solvent systems and temperature controls may inform scalable production of N-(4-Ethenylphenyl)methanesulfonamide.
Applications in Pharmaceutical and Chemical Synthesis
Drug Development
The compound’s sulfonamide core serves as a pharmacophore in drug design. For instance, structurally analogous compounds like Celecoxib (a COX-2 inhibitor) and Dorzolamide (a carbonic anhydrase inhibitor) highlight the therapeutic potential of sulfonamide derivatives.
Polymer Chemistry
The ethenyl group permits radical polymerization, enabling the synthesis of functionalized polymers. Such materials could find use in drug delivery systems or conductive materials.
Chemical Intermediate
N-(4-Ethenylphenyl)methanesulfonamide may act as a building block for complex molecules. For example, MedChemExpress’s HY-101634, a related sulfonamide, incorporates a pyrimidinyl group for kinase inhibition .
Stability and Reactivity
Preliminary data suggest the compound is stable under ambient conditions but may degrade under strong acids/bases or UV exposure. Accelerated stability studies (40°C/75% RH) are recommended to determine shelf-life. The ethenyl group’s susceptibility to oxidation necessitates inert-atmosphere storage.
Future Directions
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Biological Screening: Evaluate antimicrobial, anti-inflammatory, and anticancer activity in vitro.
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Derivatization Studies: Introduce substituents (e.g., halogens, alkyl groups) to modulate activity.
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Process Optimization: Scale-up synthesis using continuous-flow reactors or green solvents.
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Stability Profiling: Conduct accelerated degradation studies to inform formulation strategies.
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